molecular formula C12H18BrNO B13569023 3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13569023
M. Wt: 272.18 g/mol
InChI Key: PKKUNHKLOBKNPK-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine is a halogenated aromatic amine featuring a bromine atom at the meta position and a methoxy group at the para position of the phenyl ring, attached to a 2,2-dimethylpropylamine backbone. The bromine atom enhances lipophilicity and may influence binding interactions, while the methoxy group contributes electronic effects (e.g., resonance donation).

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6H,7-8,14H2,1-3H3

InChI Key

PKKUNHKLOBKNPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS 1266749-05-6) :

    • Key Difference : Methoxy group at the para position instead of meta.
    • Impact : Para-substitution enhances electron-donating resonance effects compared to meta, altering electronic distribution on the phenyl ring. This may affect binding to electron-deficient targets (e.g., enzymes with aromatic π-systems).
    • Molecular Weight : 193.28 g/mol (vs. 286.21 g/mol for the brominated analog), highlighting the significant mass contribution of bromine .
  • 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride: Key Difference: Methoxy group at the ortho position. This could diminish binding affinity in sterically sensitive targets .

Halogen Substitution and Lipophilicity

  • 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (CAS 1539067-46-3) :

    • Key Difference : Fluorine at the meta position alongside bromine.
    • Impact : Fluorine’s electronegativity increases polarity, while bromine enhances lipophilicity. The combined effects may optimize solubility and membrane permeability in drug design .
  • Dasantafil (SCH 446132) :

    • Key Feature : Contains a 3-bromo-4-methoxyphenylmethyl group in a purine-dione scaffold.
    • Role : The bromo-methoxy substitution is critical for phosphodiesterase 5 (PDE5) inhibition, demonstrating the pharmacophoric importance of this substituent pattern .

Amine Backbone Modifications

  • 2,2-Dimethylpropan-1-amine (Neopentylamine): Key Difference: Lacks the bromo-methoxyphenyl group. Impact: The absence of aromatic substitution reduces molecular complexity and weight (101.19 g/mol), making it a simpler building block. Its steric profile is retained, suggesting utility in non-aromatic applications .
  • 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine: Key Difference: Cyclohexyl substituent replaces the bromo-methoxyphenyl group.

Molecular Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₁₈BrNO 286.21 3-Bromo-4-methoxy, 2,2-dimethyl
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine C₁₂H₁₉NO 193.28 4-Methoxy, 2,2-dimethyl
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃BrFN 246.12 3-Bromo-5-fluoro, 2-methyl
Dasantafil C₂₂H₂₈BrN₅O₅ 522.40 Bromo-methoxy in purine-dione core

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropan-1-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and biological mechanisms, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring and a dimethylpropan-1-amine moiety. Its chemical formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxyphenyl derivatives followed by amination reactions. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in reducing reaction times and by-products.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain. For instance, studies have shown that related phenylpropylamines can significantly reduce immobility time in the forced swim test, a common assay for antidepressant activity.

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in various studies. It has been suggested that it may exert protective effects against oxidative stress-induced neuronal damage. The mechanism is believed to involve the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in several cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in depression-like behavior in mice treated with related compounds.
Study 2 Showed neuroprotective effects against oxidative stress in neuronal cell cultures.
Study 3 Reported anticancer activity with IC50 values indicating effective inhibition of tumor cell growth.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Serotonin Receptor Modulation : Compounds with similar structures often interact with serotonin receptors, enhancing mood regulation.
  • Antioxidant Activity : The methoxy group may contribute to increased antioxidant capacity.
  • Apoptosis Induction : Activation of caspases suggests a potential role in promoting programmed cell death in cancer cells.

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